molecular formula C11H23N3O B7986997 N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide

N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide

Cat. No.: B7986997
M. Wt: 213.32 g/mol
InChI Key: OBLJFUQFJLVJRD-LLVKDONJSA-N
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Description

N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide is a compound with a molecular formula of C12H25N3O and a molecular weight of 227.35 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with ethyl acetamide under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically conducted under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide oxides, while reduction reactions may produce reduced derivatives of the compound .

Scientific Research Applications

N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide include:

  • N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
  • N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide

Uniqueness

N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications in scientific research and industry, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-3-14(10(2)15)11-5-4-7-13(9-11)8-6-12/h11H,3-9,12H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLJFUQFJLVJRD-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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